4-(4-bromophenyl)-2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole
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Overview
Description
4-(4-bromophenyl)-2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole is a complex organic compound that features a thiazole ring substituted with a bromophenyl group and a triazole ring substituted with a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromophenyl)-2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole typically involves multi-step organic reactions. One common approach is to start with the synthesis of the 1,2,3-triazole ring through a Huisgen cycloaddition reaction between an azide and an alkyne. The thiazole ring can be synthesized separately and then coupled with the triazole ring using a palladium-catalyzed cross-coupling reaction. The bromophenyl and chlorophenyl groups are introduced through halogenation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
4-(4-bromophenyl)-2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce the corresponding alcohols.
Scientific Research Applications
4-(4-bromophenyl)-2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-bromophenyl)-2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(4-bromophenyl)-2-(1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)thiazole: Similar structure but lacks the methyl group.
4-(4-bromophenyl)-2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)oxazole: Similar structure but with an oxazole ring instead of a thiazole ring.
Uniqueness
The presence of both the thiazole and triazole rings, along with the specific substitution pattern, makes 4-(4-bromophenyl)-2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole unique
Properties
IUPAC Name |
4-(4-bromophenyl)-2-[1-(3-chlorophenyl)-5-methyltriazol-4-yl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrClN4S/c1-11-17(22-23-24(11)15-4-2-3-14(20)9-15)18-21-16(10-25-18)12-5-7-13(19)8-6-12/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXOXUBGAFFEBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)Cl)C3=NC(=CS3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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